REACTION_CXSMILES
|
[CH:1]1([CH:4]=[O:5])[CH2:3][CH2:2]1.C(N(CC)CC)C.[CH3:13][C:14](=[O:17])[CH:15]=[CH2:16]>C(O)C.[Br-].C([N+]1C(C)=C(CCO)SC=1)C>[CH:1]1([C:4](=[O:5])[CH2:16][CH2:15][C:14](=[O:17])[CH3:13])[CH2:3][CH2:2]1 |f:4.5|
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
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C1(CC1)C=O
|
Name
|
|
Quantity
|
11.9 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.54 mL
|
Type
|
reactant
|
Smiles
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CC(C=C)=O
|
Name
|
|
Quantity
|
15.3 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
2.16 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(C)[N+]1=CSC(=C1C)CCO
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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The reaction was then concentrated
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Type
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EXTRACTION
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Details
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the resulting residue was extracted with ethyl acetate (3×50 mL)
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Type
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DRY_WITH_MATERIAL
|
Details
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The organic layer was dried (sodium sulfate)
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated to an orange residue which
|
Type
|
CUSTOM
|
Details
|
was purified on silica gel on an automated system (ISCO 120 g, 20 mL/min)
|
Type
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CUSTOM
|
Details
|
over 60 minutes
|
Duration
|
60 min
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(CCC(C)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15.8 mmol | |
AMOUNT: MASS | 2.21 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 36.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |